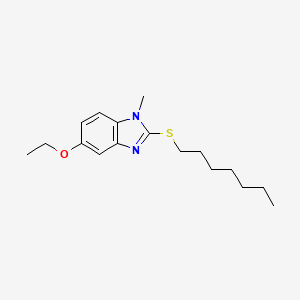
Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core structure, which is fused with a methyl ester group and a dimethyloxane moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The dimethyloxane moiety can be introduced through a subsequent reaction with 2,2-dimethyloxirane under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted indole compounds .
Applications De Recherche Scientifique
Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl indole-2-carboxylate
- Ethyl 5-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate is unique due to the presence of the dimethyloxane moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-17(2)11-13(8-9-21-17)18-14-7-5-4-6-12(14)10-15(18)16(19)20-3/h4-7,10,13H,8-9,11H2,1-3H3 |
Clé InChI |
MQAJVAVEOYOGSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)N2C3=CC=CC=C3C=C2C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


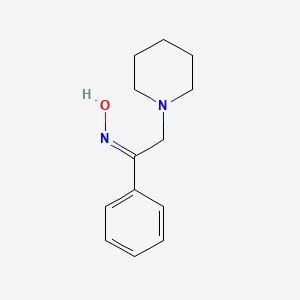

![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
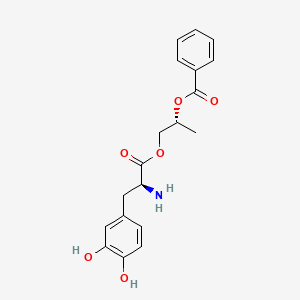
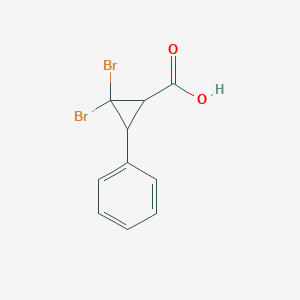
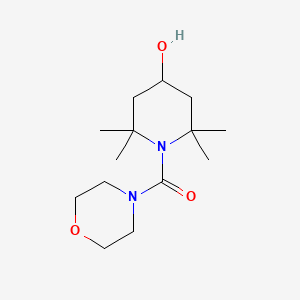
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)

